4-(4-BOC-Aminophenyl)-3-hydroxybenzoic acid
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Overview
Description
4-(4-BOC-Aminophenyl)-3-hydroxybenzoic acid is a compound that features a tert-butoxycarbonyl (BOC) protected amino group attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-BOC-Aminophenyl)-3-hydroxybenzoic acid typically involves the protection of the amino group with a BOC group, followed by the introduction of the hydroxybenzoic acid moiety. The BOC protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the BOC group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(4-BOC-Aminophenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic conditions (e.g., hydrochloric acid) for BOC deprotection.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of a free amino group.
Scientific Research Applications
4-(4-BOC-Aminophenyl)-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-BOC-Aminophenyl)-3-hydroxybenzoic acid involves its ability to interact with various molecular targets. The BOC-protected amino group can be deprotected to reveal a free amino group, which can then participate in hydrogen bonding and electrostatic interactions with biological molecules. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
4-(4-BOC-Aminophenyl)-3-hydroxybenzoic acid can be compared with other similar compounds such as:
4-(4-BOC-Aminophenyl)boronic acid: Similar in structure but contains a boronic acid group instead of a hydroxybenzoic acid moiety.
4-(4-BOC-Aminophenyl)acetic acid: Contains an acetic acid group instead of a hydroxybenzoic acid moiety.
4-(4-BOC-Aminophenyl)phenol: Contains a phenol group instead of a hydroxybenzoic acid moiety
These compounds share the BOC-protected amino group but differ in their functional groups, which can lead to variations in their reactivity and applications.
Properties
IUPAC Name |
3-hydroxy-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-18(2,3)24-17(23)19-13-7-4-11(5-8-13)14-9-6-12(16(21)22)10-15(14)20/h4-10,20H,1-3H3,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDDZQBHVHEMFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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